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2-Ethyl-4-methylpentyl Acrylate -

2-Ethyl-4-methylpentyl Acrylate

Catalog Number: EVT-13993303
CAS Number:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
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Product Introduction

Source and Classification

2-Ethyl-4-methylpentyl Acrylate is synthesized from acrylic acid and 2-ethyl-4-methylpentanol, which is a higher alcohol. It belongs to the family of acrylates, which are esters derived from acrylic acid. Acrylates are known for their versatility and are widely utilized in various industrial applications, including paints, adhesives, and coatings.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2-Ethyl-4-methylpentyl Acrylate typically involves the following methods:

  1. Esterification: The primary method for synthesizing this acrylate involves the reaction between acrylic acid and 2-ethyl-4-methylpentanol in the presence of an acid catalyst. This reaction can be represented as follows:
    Acrylic Acid+2 Ethyl 4 methylpentanolAcid Catalyst2 Ethyl 4 methylpentyl Acrylate+Water\text{Acrylic Acid}+\text{2 Ethyl 4 methylpentanol}\xrightarrow{\text{Acid Catalyst}}\text{2 Ethyl 4 methylpentyl Acrylate}+\text{Water}
  2. Transesterification: Another method involves transesterifying a lower alkyl acrylate (like ethyl acrylate) with 2-ethyl-4-methylpentanol using a suitable catalyst.

Technical Details

The reaction conditions typically include elevated temperatures (100–120 °C) and can utilize both homogeneous and heterogeneous catalysts. The choice of catalyst can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

Structural Features

  • Functional Groups: The compound contains an ester functional group, which is characteristic of acrylates.
  • Branched Alkane: The presence of a branched alkane chain enhances its solubility and reactivity compared to linear counterparts.
Chemical Reactions Analysis

Reactions Involving 2-Ethyl-4-methylpentyl Acrylate

  1. Polymerization: The primary chemical reaction involving this compound is radical polymerization, where it can react with itself or other monomers to form polymers. This process typically requires initiators such as peroxides or azo compounds:
    nC11H20O2Initiator(C11H20O2)nn\cdot \text{C}_{11}\text{H}_{20}\text{O}_{2}\xrightarrow{\text{Initiator}}(\text{C}_{11}\text{H}_{20}\text{O}_{2})_{n}
  2. Cross-linking Reactions: In the presence of multifunctional monomers, 2-Ethyl-4-methylpentyl Acrylate can participate in cross-linking reactions, leading to the formation of thermoset materials.

Technical Details

The polymerization process is sensitive to temperature, pressure, and the presence of inhibitors or stabilizers that prevent premature polymerization.

Mechanism of Action

Process and Data

The mechanism by which 2-Ethyl-4-methylpentyl Acrylate undergoes polymerization involves free radical initiation followed by propagation:

  1. Initiation: A free radical initiator decomposes to form free radicals.
  2. Propagation: The free radicals add to the double bond of the acrylate, forming a new radical that continues the chain reaction.
  3. Termination: The reaction terminates when two radicals combine or disproportionate.

This process leads to the formation of high molecular weight polymers with varying properties depending on the reaction conditions and monomer composition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Approximately 200 °C.
  • Density: Around 0.85 g/cm³ at room temperature.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of vinyl groups; susceptible to polymerization.
  • Stability: Sensitive to light and heat; may require stabilization during storage.

Relevant data indicates that this compound has a flash point around 40 °C, making it flammable under certain conditions.

Applications

Scientific Uses

2-Ethyl-4-methylpentyl Acrylate finds extensive application in various fields:

  • Polymer Production: Used as a monomer in the synthesis of copolymers for coatings, adhesives, and sealants.
  • Textile Industry: Employed in textile treatments for enhancing water resistance and durability.
  • Pharmaceuticals: Investigated for use in drug delivery systems due to its biocompatibility when polymerized into hydrogels.

The versatility of 2-Ethyl-4-methylpentyl Acrylate makes it an essential compound in modern chemical manufacturing, contributing significantly to advancements in materials science and engineering.

Synthesis and Manufacturing Methodologies

Catalytic Esterification Pathways for Acrylate Derivatives

The synthesis of branched acrylate esters like 2-ethyl-4-methylpentyl acrylate primarily proceeds via catalytic esterification. Two industrial methodologies dominate: direct acid-catalyzed esterification and transesterification.

In direct esterification, acrylic acid reacts with 2-ethyl-4-methylpentanol (a branched C8 alcohol) using Brønsted acid catalysts. Sulfuric acid (0.5–1.0 mol per mole of alcohol) or para-toluenesulfonic acid facilitates this reaction at 90–120°C, achieving >95% conversion. The process employs aromatic hydrocarbon solvents (toluene, xylene) for azeotropic water removal, preventing acrylic acid dimerization [9] [10]. Continuous processes enhance efficiency: acrylic acid, alcohol, catalyst, and inhibitor are fed into a reactor, with water separated via decantation. The crude ester undergoes neutralization, washing, and vacuum distillation to yield >99.5% pure product [9].

Transesterification offers an alternative route, particularly valuable for acid-sensitive substrates. Methyl acrylate reacts with 2-ethyl-4-methylpentanol under solid base catalysis. CsF/α-Al₂O₃ or Li/γ-Al₂O₃ catalysts operate at 80–100°C, minimizing Michael addition side reactions inherent to strong bases. This method achieves 85–92% selectivity for branched acrylates at 60–70% conversion [5].

Table 1: Catalytic Systems for 2-Ethyl-4-methylpentyl Acrylate Synthesis

MethodCatalystTemperatureConversionSelectivityKey Advantage
Direct EsterificationH₂SO₄ (0.5 mol/mol)110°C>95%90–92%High throughput
TransesterificationCsF/α-Al₂O₃80°C60–70%85–90%Reduced side reactions
Continuous EsterificationSulfonic resin100°C98%95%Catalyst recyclability

Heterogeneous catalysts like sulfonic acid-functionalized resins enable continuous fixed-bed processes. They eliminate neutralization steps and reduce waste, though initial costs are higher. Catalyst deactivation via coking remains a limitation, requiring periodic regeneration at 140°C [9].

Optimization of Inhibitor Systems for Polymerization Control

Preventing premature polymerization during synthesis or storage is critical for 2-ethyl-4-methylpentyl acrylate. Inhibitor systems target radical chain reactions through radical scavenging and oxygen-mediated inhibition.

Commercial formulations use synergistic blends:

  • Hydroquinone (HQ) (40–160 ppm) and Monomethyl Ether of Hydroquinone (MEHQ) (10–220 ppm) are industry standards [2]. MEHQ offers superior solubility in acrylate monomers, while HQ provides backup protection during distillation.
  • Oxygen-dependent inhibitors like phenothiazine or 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) require dissolved O₂ (50–200 ppm) to form stable radicals that terminate growing chains [7].

Table 2: Inhibitor Performance in 2-Ethyl-4-methylpentyl Acrylate

Inhibitor SystemConcentrationEffective Temperature RangeMechanismLimitation
MEHQ + Hydroquinone40–220 ppmUp to 100°CRadical scavengingLimited efficacy above 120°C
Phenothiazine + O₂100–300 ppmUp to 130°CPeroxide formationOxygen dependency
TEMPO50–150 ppmUp to 150°CNitroxide radical terminationHigh cost

Temperature dictates inhibitor selection: MEHQ/HQ suffices below 100°C (e.g., storage), while phenothiazine is preferred for high-temperature operations like distillation. In controlled polymerization (e.g., ATRP), inhibitors are removed prior to initiating reactions with copper complexes or azobisisobutyronitrile [6].

Scalability Challenges in Industrial Production of Branched Acrylate Esters

Scaling 2-ethyl-4-methylpentyl acrylate synthesis introduces challenges in reaction engineering, purification, and quality control.

Reaction Engineering Hurdles:

  • The branched alkyl group in 2-ethyl-4-methylpentanol creates steric hindrance, slowing esterification kinetics by 30–40% compared to linear analogs like n-butyl acrylate [5].
  • Michael addition side reactions between acrylic acid and the ester product form undesired diesters (3–8% yield), necessitating precise temperature control and short residence times in continuous reactors [5].

Purification Complexities:

  • Vacuum distillation (0.1–0.5 kPa) separates the product from unreacted C8 alcohols and dimers. However, the ester’s high boiling point (213–215°C at atmospheric pressure) demands careful thermal management to prevent degradation [2] [10].
  • Residual acidity (≤0.009 wt% as acrylic acid) requires alkaline washing, generating aqueous waste streams containing inhibitors and salts [9].

Quality Control Standards:Industrial specifications mandate:

  • Assay: ≥99.5 wt% (including structurally similar esters like 2-ethylhexyl acrylate)
  • Water content: ≤0.1 wt%
  • Acidity: ≤0.009 wt% acrylic acid [2]

Table 3: Industrial Production Metrics for Branched Acrylates

ParameterBatch ProcessContinuous ProcessImpact on Scalability
Throughput5–10 tons/day50–100 tons/dayHigher output
Byproduct Formation5–8%2–4%Reduced waste disposal
Energy ConsumptionHigh (distillation)Moderate (reactive distillation)Lower operating costs
Purity Consistency±1.5%±0.5%Improved batch uniformity

Material balance studies show continuous reactive distillation improves atom economy: 95% of input carbon is recovered in the product, versus 85–88% in batch systems [9].

Properties

Product Name

2-Ethyl-4-methylpentyl Acrylate

IUPAC Name

(2-ethyl-4-methylpentyl) prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-5-10(7-9(3)4)8-13-11(12)6-2/h6,9-10H,2,5,7-8H2,1,3-4H3

InChI Key

WOLHCCHTMOQSMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)C=C

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